molecular formula C21H25N5 B3407253 1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612037-56-6

1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B3407253
CAS No.: 612037-56-6
M. Wt: 347.5 g/mol
InChI Key: QKCDVGCFQAQWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a dimethylaminopropylamino side chain, a methyl group at position 3, and a prop-2-en-1-yl (allyl) substituent at position 2. Its structural complexity and substituent diversity make it a compelling candidate for comparative analysis with related analogs.

Properties

IUPAC Name

1-[3-(dimethylamino)propylamino]-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-5-9-16-15(2)17(14-22)21-24-18-10-6-7-11-19(18)26(21)20(16)23-12-8-13-25(3)4/h5-7,10-11,23H,1,8-9,12-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCDVGCFQAQWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCCN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a novel synthetic derivative with potential biological activity, particularly in the fields of oncology and pharmacology. This article examines its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄
  • Molecular Weight : 306.37 g/mol

Structural Features

The compound features a pyrido-benzimidazole core, which is known for its diverse biological activities. The presence of a dimethylamino group and a prop-2-en-1-yl side chain enhances its interaction with biological targets.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC₅₀ values (concentration required to inhibit cell growth by 50%) observed in different studies:

Cell LineIC₅₀ (µM)Reference
NCI-H460 (Lung Cancer)6.26
HCC827 (Lung Cancer)6.48
Capan-1 (Pancreatic)>100

The mechanism by which this compound exerts its antiproliferative effects appears to involve multiple pathways:

  • DNA Intercalation : The compound binds to DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Caspase Activation : The compound activates caspases, which are crucial for the execution of apoptosis.

Study 1: Antiproliferative Activity in Lung Cancer Cells

In a comparative study involving various benzimidazole derivatives, the compound demonstrated superior antiproliferative activity compared to standard chemotherapeutics like etoposide. The study highlighted that the presence of the dimethylamino group significantly enhanced cellular uptake and efficacy against lung cancer cell lines .

Study 2: Mechanistic Insights into Apoptosis Induction

Another investigation focused on the apoptotic effects of this compound on pancreatic adenocarcinoma cells. Results indicated that treatment with the compound led to increased levels of cleaved caspase-3 and -7, confirming its role in promoting apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of the target compound and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight logP Key Features
Target: 1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile Not Reported -NH-(CH₂)₃-N(CH₃)₂ (1), -CH₃ (3), -CH₂CH=CH₂ (2) Not Reported ~5.0* Allyl group enhances reactivity; dimethylamino improves solubility
1-{[3-(Diethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile C₂₂H₂₉N₅ -NH-(CH₂)₃-N(C₂H₅)₂ (1), -C₂H₅ (2), -CH₃ (3) 363.51 ~6.2 Diethylamino increases lipophilicity; ethyl group reduces steric hindrance
1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile C₂₅H₃₅N₅ -NH-(CH₂)₃-N(C₂H₅)₂ (1), -CH₂CH(CH₂CH₃)₂ (2) 405.59 6.0169 Branched 3-methylbutyl enhances logP; high molecular weight
3-Methyl-2-(3-methylbutyl)-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile C₂₆H₃₄N₆O -NH-(CH₂)₃-morpholine (1), -CH₂CH(CH₂CH₃)₂ (2) 462.60 ~4.5 Morpholine introduces polarity; lower logP than diethylamino analogs
1-[4-(Adamantan-1-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile C₃₀H₃₄N₆ -piperazine-adamantane (1), -C₂H₅ (2) 486.64 ~7.8 Adamantyl group boosts lipophilicity and steric bulk
3-Propyl-1-[(2-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile C₂₁H₁₉N₅ -NH-CH₂-pyridine (1), -C₃H₇ (3) 341.41 ~3.9 Pyridinylmethyl enhances hydrogen bonding; propyl balances hydrophobicity

*Estimated based on substituent contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.